2-Furancarbonylisocyanate

Overview

Description

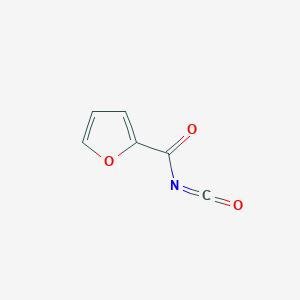

2-Furancarbonylisocyanate is a heterocyclic isocyanate derivative featuring a furan ring substituted with a carbonyl group and an isocyanate (-NCO) functional group. The furan ring, an electron-rich aromatic system, may influence its reactivity and stability compared to phenyl-based isocyanates. The carbonyl group adjacent to the isocyanate could further modulate electrophilicity, enhancing its utility in nucleophilic addition reactions .

Preparation Methods

2-Furancarbonylisocyanate can be synthesized through several methods. One common synthetic route involves the reaction of 2-furoyl chloride with potassium cyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, and the product is purified through distillation or recrystallization.

Industrial production methods often involve the use of continuous flow reactors to ensure consistent quality and yield. These methods are optimized for large-scale production, focusing on efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-Furancarbonylisocyanate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-furoic acid using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert it into 2-furancarboxamide using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can replace the isocyanate group with other functional groups, leading to the formation of diverse derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of 2-Furancarbonylisocyanate

The synthesis of this compound can be achieved through several chemical transformations. One common method involves the reaction of furoic acid with thionyl chloride to yield furan-2-carbonyl chloride, which can then react with sodium azide to produce the desired isocyanate. This pathway highlights the compound's versatility as a precursor for further chemical reactions.

Reactivity and Mechanism

This compound exhibits notable reactivity due to the presence of the isocyanate functional group. It can undergo Curtius rearrangement, leading to the generation of furanyl derivatives that can react with various nucleophiles such as Grignard reagents or amines. This property makes it a valuable intermediate in organic synthesis, particularly in drug development and materials science.

Applications in Organic Synthesis

The applications of this compound in organic synthesis are extensive:

- Drug Development : The compound's ability to form diverse chemical entities through reactions with nucleophiles positions it as a potential candidate for developing new pharmaceuticals.

- Material Science : Its reactivity allows for the incorporation into polymeric materials, enhancing their properties and functionalities.

Synthesis of Polyurethanes

Research has demonstrated that this compound can be utilized in the production of non-isocyanate polyurethanes (NIPUs). These materials are synthesized using CO₂ as a reagent, promoting an environmentally friendly approach to polymer production. The resulting polyurethanes exhibit favorable mechanical properties and thermal stability, making them suitable for various applications including coatings, adhesives, and flexible foams .

Conversion into Isocyanates

A study highlighted the conversion of furan-2-carbonyl azides into isocyanates through differential scanning calorimetry (DSC) analysis. This research provided insights into the thermal behavior and stability of the compound during conversion processes, underscoring its utility in synthetic chemistry .

Biobased Materials

The use of this compound-derived compounds in biobased materials has gained attention. For instance, derivatives such as 2,5-furandicarboxylic acid (FDCA) are being explored for their potential to replace petroleum-derived plastics like polyethylene terephthalate (PET). FDCA serves as a platform chemical for producing various polymers that are biodegradable and sustainable .

Data Table: Comparison of Related Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| This compound | Isocyanate | Reactive intermediate for organic synthesis |

| Furan-2-carbonyl azide | Azide | Precursor for generating furan derivatives |

| 2,5-Furandicarboxylic acid | Dicarboxylic Acid | Biobased monomer for sustainable polymers |

| Furoic Acid | Carboxylic Acid | Precursor for furan derivatives |

Mechanism of Action

The mechanism of action of 2-Furancarbonylisocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is due to the electrophilic nature of the isocyanate group, which readily reacts with nucleophilic sites on molecules such as amines and alcohols. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs for comparison include phenyl isocyanate , 4-chloro-2-fluorophenyl isocyanate , and heterocyclic isocyanates (e.g., thiophene or pyrrole derivatives). The table below summarizes critical properties:

Research Findings and Data Gaps

- Synthetic Utility : Heterocyclic isocyanates like this compound are understudied compared to phenyl derivatives. Patent literature suggests niche use in pharmaceutical intermediates, but peer-reviewed data remain scarce .

- Environmental Impact : Furan-based compounds may offer biodegradability advantages over persistent halogenated analogs, aligning with trends in green chemistry .

- Toxicological Data: Limited public data exist on this compound’s toxicity, necessitating further studies to assess occupational exposure limits .

Q & A

Q. Introduction

This FAQ addresses key scientific inquiries about 2-Furancarbonylisocyanate, focusing on experimental design, data interpretation, and methodological rigor. The questions are categorized into basic (fundamental synthesis and characterization) and advanced (mechanistic studies, computational modeling, and data contradiction resolution). All answers are supported by peer-reviewed methodologies and authoritative guidelines .

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can purity be validated?

- Methodology :

-

Synthesis : Use carbodiimide-mediated coupling of furan derivatives with isocyanate precursors under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR for isocyanate peak detection (~2270 cm⁻¹) .

-

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from dichloromethane.

-

Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (DMSO-d₆, δ 6.8–7.5 ppm for furan protons). Compare with NIST spectral libraries for consistency .

- Data Table :

| Synthetic Route | Yield (%) | Purity (HPLC) | Key Spectral Peaks |

|---|---|---|---|

| Carbodiimide-mediated | 65–75 | >98% | FTIR: 2270 cm⁻¹ (N=C=O) |

| Direct isocyanatation | 50–60 | >95% | ¹H NMR: δ 7.2 (furan H) |

Q. How should researchers address the compound’s instability during storage?

- Methodology :

- Store under inert gas (argon/nitrogen) at –20°C in flame-sealed ampules. Avoid moisture to prevent hydrolysis to 2-furancarboxamide. Use Karl Fischer titration to quantify residual water in solvents .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC.

Advanced Research Questions

Q. What computational methods can predict this compound’s reactivity in nucleophilic additions?

- Methodology :

-

Perform DFT calculations (B3LYP/6-311++G**) to model transition states and electron density maps. Compare with experimental kinetic data (e.g., second-order rate constants for amine reactions) .

-

Key Parameters :

-

HOMO-LUMO gap (reactivity indicator).

-

Fukui indices for electrophilic sites.

- Data Contradiction Analysis :

-

If experimental rates deviate from computational predictions, re-examine solvent effects (PCM models) or entropy contributions .

Q. How to resolve discrepancies in reported spectroscopic data for this compound derivatives?

- Methodology :

- Cross-validate using multi-technique approaches:

X-ray crystallography for unambiguous structural confirmation.

High-resolution mass spectrometry (HRMS) for molecular formula verification.

- Case Study : Conflicting ¹³C NMR shifts for N-substituted derivatives may arise from solvent polarity or tautomerism. Test in deuterated DMSO vs. CDCl₃ .

Q. Methodological Guidelines for Data Reporting

Q. What experimental details are critical for reproducibility in peer-reviewed journals?

- Required Information :

- Full synthetic procedures (catalyst loading, reaction time/temperature).

- Spectral acquisition parameters (NMR field strength, solvent peaks).

- Raw data deposition in repositories like Zenodo or Figshare .

- Common Pitfalls :

- Omitting minor byproducts (e.g., trimerization products of isocyanates).

Properties

IUPAC Name |

furan-2-carbonyl isocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3NO3/c8-4-7-6(9)5-2-1-3-10-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMZKDAXYSETFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454897 | |

| Record name | 2-Furancarbonylisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4340-42-5 | |

| Record name | 2-Furancarbonylisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.